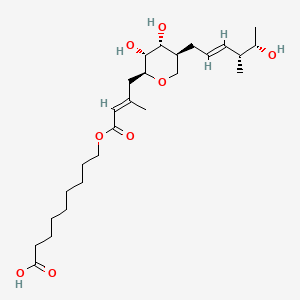

Pseudomonic acid C

Beschreibung

Pseudomonic acid C has been reported in Pseudomonas fluorescens with data available.

Eigenschaften

IUPAC Name |

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMHFUKZHJOMJL-WZLBZGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71980-98-8 | |

| Record name | Pseudomonic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Pseudomonic acid C

This guide provides a comprehensive overview of the chemical structure, properties, and analysis of Pseudomonic acid C, an antibiotic and a minor metabolite produced by Pseudomonas fluorescens.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

Pseudomonic acid C is a close structural analog of Pseudomonic acid A (Mupirocin), the major and most active component of the pseudomonic acid complex.[2][3] The core structure consists of a unique nine-carbon monic acid unit ester-linked to a 9-hydroxynonanoic acid side chain.

The systematic IUPAC name for Pseudomonic acid C is 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid.[1][4]

Chemical Structure:

Physicochemical and Identification Data

The key chemical identifiers and properties of Pseudomonic acid C are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₈ | [1][5][6] |

| Molecular Weight | 484.62 g/mol | [5][6][7] |

| Exact Mass | 484.30361836 Da | [1][3] |

| CAS Number | 71980-98-8 | [1][3][5] |

| InChIKey | KKMHFUKZHJOMJL-WZLBZGCNSA-N | [1][3] |

| SMILES | C--INVALID-LINK--O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C">C@H--INVALID-LINK--O | [1][4] |

| Topological Polar Surface Area | 133.52 Ų | [7] |

| LogP | 3.38 | [7] |

| Purity | >95% (Commercially available) | [4] |

Biological Activity

Pseudomonic acid C exhibits antibacterial properties, though it is generally two- to fourfold less active than the primary metabolite, Pseudomonic acid A (mupirocin).[2] The pseudomonic acid family of antibiotics functions by inhibiting bacterial protein synthesis.[8] The primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), which leads to the cessation of protein production and ultimately inhibits bacterial growth.[9] While less potent, Pseudomonic acid C contributes to the overall antibacterial profile of the natural product complex.

Experimental Protocols

The following sections detail generalized methodologies for the isolation and structural characterization of Pseudomonic acid C, based on established procedures for the pseudomonic acid complex.

Isolation and Purification from Pseudomonas fluorescens Culture

This protocol outlines a typical workflow for extracting and purifying pseudomonic acids from a fermentation broth.

-

Fermentation: Culture a pseudomonic acid-producing strain of Pseudomonas fluorescens in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote antibiotic biosynthesis.

-

Solvent Extraction: Extract the acidified broth with a water-immiscible organic solvent.[10] Solvents such as isobutyl acetate or chlorinated aliphatic hydrocarbons (e.g., methylene chloride) are effective for this purpose.[10] The organic phase, now containing the pseudomonic acid complex, is collected.

-

Concentration: Evaporate the organic solvent from the extract under reduced pressure to yield a concentrated crude product.

-

Purification via Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a biphasic solvent system, such as aqueous methanol and an aliphatic hydrocarbon (e.g., n-heptane).[10]

-

The more polar pseudomonic acids will preferentially partition into the aqueous-alcoholic phase.

-

Increase the water content of the aqueous-alcoholic phase to approximately 50% and re-extract with a solvent like ethyl acetate or methylene chloride to recover the purified antibiotic complex.[10]

-

-

Chromatographic Separation:

-

Subject the purified complex to column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC).

-

Elute with a suitable solvent gradient to separate the individual components (Pseudomonic acids A, B, C, and D) based on their polarity.

-

Collect fractions and monitor via thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure Pseudomonic acid C.

-

Structural Elucidation

The definitive structure of an isolated natural product like Pseudomonic acid C is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Method: Employ High-Resolution Mass Spectrometry (HRMS), such as ESI-TOF or ESI-Orbitrap, to determine the exact mass of the molecule.

-

Purpose: This measurement allows for the unambiguous determination of the molecular formula (C₂₆H₄₄O₈).[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire a suite of NMR spectra.

-

¹H-NMR: Identifies the number and types of protons in the molecule, their chemical environments, and their coupling relationships. This helps to define the various spin systems within the structure.

-

¹³C-NMR: Determines the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

-

2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments into the final structure.

-

-

Infrared (IR) Spectroscopy:

-

Method: Analyze the sample to identify characteristic functional groups.

-

Purpose: Expected absorbances would include strong, broad peaks for hydroxyl (-OH) groups, sharp peaks for carbonyls (C=O) of the ester and carboxylic acid, and peaks corresponding to C-O bonds and C=C double bonds.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Method: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol) and measure its absorbance spectrum.

-

Purpose: The conjugated diene system within the monic acid portion of the molecule will produce a characteristic UV absorption maximum, aiding in the confirmation of this chromophore.

-

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to Pseudomonic acid C.

Caption: Workflow for the isolation and analysis of Pseudomonic acid C.

Caption: Mechanism of action for Pseudomonic acid C via IleRS inhibition.

References

- 1. Pseudomonic acid C | C26H44O8 | CID 10413058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medkoo.com [medkoo.com]

- 4. Pseudomonic Acid C | CAS 71980-98-8 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

Pseudomonic Acid C: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. The most well-known member of this family is Pseudomonic acid A, commercially known as mupirocin, a widely used topical antibiotic for the treatment of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Pseudomonic acid C shares a common mechanism of action with its more famous counterpart, targeting a crucial step in bacterial protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of Pseudomonic acid C, with a focus on its inhibitory effects on bacterial protein synthesis. Given the limited specific quantitative data for Pseudomonic acid C in publicly available literature, this guide will leverage the extensive research conducted on the closely related and structurally similar Pseudomonic acid A to illustrate the core inhibitory principles, while highlighting the structural distinctions of Pseudomonic acid C.

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of pseudomonic acids, including Pseudomonic acid C, is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[3][4] This enzyme plays a vital role in protein synthesis by catalyzing the esterification of the amino acid isoleucine to its cognate transfer RNA (tRNAIle). This two-step reaction is essential for the incorporation of isoleucine into nascent polypeptide chains during translation.

The inhibition of IleRS by pseudomonic acids is a highly specific and potent interaction.[3][4] By binding to the enzyme, Pseudomonic acid C effectively blocks the formation of isoleucyl-tRNAIle, leading to a depletion of this essential building block for protein synthesis.[4] The consequence of this depletion is the cessation of bacterial protein production, resulting in bacteriostasis.[4]

The Stringent Response

The inhibition of IleRS and the subsequent accumulation of uncharged tRNAIle triggers a cascade of events within the bacterial cell known as the stringent response.[4] The uncharged tRNA binds to the A-site of the ribosome, which activates the enzyme RelA to synthesize the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[4] These molecules act as global regulators, downregulating the synthesis of RNA and other cellular processes, further contributing to the bacteriostatic effect of the antibiotic.[4]

Molecular Interactions and Binding Site

Pseudomonic acids are competitive inhibitors of IleRS, binding to the enzyme's active site and competing with the natural substrates, isoleucine and ATP.[3] The structure of pseudomonic acids mimics the isoleucyl-adenylate intermediate formed during the aminoacylation reaction.[5]

While the precise binding interactions of Pseudomonic acid C have not been as extensively characterized as those of Pseudomonic acid A (mupirocin), the shared core structure suggests a similar mode of binding. Mupirocin binds to a pocket in the catalytic domain of bacterial IleRS.[6] Key residues in the bacterial enzyme are responsible for the high-affinity binding of the antibiotic, and differences in these residues in eukaryotic IleRS contribute to the selective toxicity of pseudomonic acids.[3]

The structural difference between Pseudomonic acid A and C lies in the monic acid core. Pseudomonic acid A possesses an epoxide ring between carbons 10 and 11, whereas Pseudomonic acid C has a double bond in this position. This structural alteration may influence the binding affinity and inhibitory potency of Pseudomonic acid C compared to its analogue.

Quantitative Data on IleRS Inhibition

| Parameter | Organism | Enzyme | Value | Reference |

| Ki | Staphylococcus aureus | Isoleucyl-tRNA Synthetase | ~2 nM (initial binding), 50 pM (stabilized complex) | [5] |

| IC50 | Staphylococcus aureus | Isoleucyl-tRNA Synthetase | 0.7-5.3 ng/mL (for analogues) | [7] |

| MIC | Staphylococcus aureus | - | ≤ 0.5 µg/mL | [8] |

Experimental Protocols

The following section outlines a generalized methodology for determining the inhibitory activity of Pseudomonic acid C on bacterial isoleucyl-tRNA synthetase. This protocol is based on standard assays used for studying enzyme kinetics and inhibition.

Isoleucyl-tRNA Synthetase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pseudomonic acid C against bacterial IleRS.

Principle: The assay measures the extent of aminoacylation of tRNAIle with a radiolabeled amino acid ([3H]-isoleucine) in the presence of varying concentrations of the inhibitor. The amount of radiolabeled isoleucyl-tRNAIle formed is quantified by acid precipitation and scintillation counting.

Materials:

-

Purified bacterial isoleucyl-tRNA synthetase (IleRS)

-

Pseudomonic acid C

-

[3H]-Isoleucine

-

Unlabeled L-isoleucine

-

ATP (adenosine triphosphate)

-

tRNAIle

-

Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Pseudomonic acid C, [3H]-isoleucine, ATP, and tRNAIle in the appropriate assay buffer.

-

Assay Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and [3H]-isoleucine.

-

Inhibitor Addition: Add varying concentrations of Pseudomonic acid C to the reaction tubes. Include a control with no inhibitor.

-

Enzyme and tRNA Addition: Initiate the reaction by adding purified IleRS and tRNAIle to the tubes.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time period during which the reaction is linear.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any charged isoleucyl-tRNAIle.

-

Filtration: Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated [3H]-isoleucine.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Pseudomonic acid C concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Mechanism of Action of Pseudomonic Acid C

Caption: Inhibition of bacterial protein synthesis by Pseudomonic acid C.

Experimental Workflow for IleRS Inhibition Assay

Caption: Workflow for determining the IC50 of Pseudomonic acid C.

The Stringent Response Pathway

Caption: Induction of the stringent response by Pseudomonic acid C.

Conclusion

Pseudomonic acid C exerts its antibacterial effect through a well-defined mechanism of action: the specific and potent inhibition of bacterial isoleucyl-tRNA synthetase. This leads to a halt in protein synthesis and the induction of the stringent response, ultimately resulting in bacteriostasis. While detailed quantitative data for Pseudomonic acid C itself is limited, the extensive research on the closely related Pseudomonic acid A provides a robust framework for understanding its molecular interactions and inhibitory properties. The unique mode of action of pseudomonic acids, with no cross-resistance to other antibiotic classes, underscores their continued importance in combating bacterial infections. Further research into the specific kinetics and binding characteristics of Pseudomonic acid C could provide valuable insights for the development of new and improved antibacterial agents.

References

- 1. Buy Pseudomonic acid B | 40980-51-6 [smolecule.com]

- 2. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemistry of pseudomonic acid. 17. Dual-action C-1 oxazole derivatives of pseudomonic acid having an extended spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The chemistry of pseudomonic acid. 18. Heterocyclic replacement of the alpha,beta-unsaturated ester: synthesis, molecular modeling, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between Mupirocin and Pseudomonic Acid C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mupirocin, a clinically significant topical antibiotic, is not a single entity but a mixture of related metabolites produced by the bacterium Pseudomonas fluorescens. The primary and most potent component of this mixture is Pseudomonic acid A, which is often used synonymously with the term Mupirocin.[1][2][3] This guide delineates the critical relationship between Mupirocin (Pseudomonic acid A) and one of its key biosynthetic precursors, Pseudomonic acid C. We will explore their structural differences, biosynthetic connection, comparative antibacterial efficacy, and the methodologies used for their study. Pseudomonic acid C is a direct precursor to Pseudomonic acid A, differing by the absence of an epoxide group which is present in the final, more active compound.[1] This structural distinction accounts for a notable difference in their antibacterial potency.

Structural and Biosynthetic Relationship

Mupirocin's antibacterial activity stems from a complex polyketide structure. The antibiotic mixture produced by P. fluorescens contains several pseudomonic acids, with Pseudomonic acid A (PA-A) comprising approximately 90% of the mixture. Pseudomonic acid C (PA-C) is a minor component, typically constituting less than 2% of the total pseudomonic acids produced.[1]

The core structural difference lies at the C10-C11 position of the monic acid backbone. Pseudomonic acid C possesses a double bond at this position, whereas Pseudomonic acid A features an epoxide ring.[1] This epoxide is crucial for the enhanced biological activity of Mupirocin.

The biosynthesis of Mupirocin is a complex process managed by a trans-AT Type I polyketide synthase (PKS) system.[1][4] Within this pathway, Pseudomonic acid C serves as a direct intermediate in the formation of Pseudomonic acid A. The conversion is a critical tailoring step, where an epoxidase enzyme catalyzes the formation of the epoxide ring from the alkene present in PA-C.[1] The biosynthetic pathway can proceed through both a major route, leading to the 10,11-epoxide (PA-A), and a minor parallel route involving the 10,11-alkene (PA-C).[1][2]

References

- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use | Semantic Scholar [semanticscholar.org]

- 3. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudomonic Acid C: A Technical Guide to its Role as a Metabolite of Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C (PA-C) is a naturally occurring antibiotic and a minor metabolite produced by the bacterium Pseudomonas fluorescens. It belongs to the family of pseudomonic acids, which are the active components of the clinically important antibiotic mupirocin. While pseudomonic acid A (PA-A) is the most abundant and potent component of mupirocin, PA-C has garnered interest due to its distinct chemical structure and potential for greater stability. This technical guide provides an in-depth overview of pseudomonic acid C, focusing on its biosynthesis, production, isolation, quantification, and biological activity, with a particular emphasis on the experimental methodologies and underlying molecular pathways.

Data Presentation

Quantitative Analysis of Pseudomonic Acid Production

Pseudomonas fluorescens, most notably the strain NCIMB 10586, produces a mixture of pseudomonic acids. Quantitative data from various studies consistently demonstrate that pseudomonic acid A is the predominant metabolite, while pseudomonic acid C constitutes a minor fraction of the total antibiotic complex. Attempts to genetically engineer strains for high-yield production of PA-C have not been successful to date.[1]

| Metabolite | Relative Abundance in Mupirocin Mixture | Key Structural Feature | Reference |

| Pseudomonic Acid A (PA-A) | 90-95% | Epoxide at C10-C11 | [1] |

| Pseudomonic Acid B (PA-B) | Minor Component | Additional hydroxyl group at C8 | [2] |

| Pseudomonic Acid C (PA-C) | Minor Component | Double bond at C10-C11 | [2] |

| Pseudomonic Acid D (PA-D) | Minor Component | Unsaturated fatty acid side chain | [2] |

Biosynthesis of Pseudomonic Acid C

The biosynthesis of pseudomonic acids in Pseudomonas fluorescens is a complex process orchestrated by a large 74 kb gene cluster, termed the mup cluster.[3] This cluster encodes a hybrid polyketide synthase (PKS) and fatty acid synthase (FAS) system, along with numerous tailoring enzymes that modify the polyketide backbone to generate the final array of pseudomonic acid analogues.[3][4] The biosynthesis is understood to proceed through parallel pathways, leading to the different pseudomonic acids.[4]

The key structural difference in pseudomonic acid C is the presence of a double bond between carbons 10 and 11, in place of the epoxide group found in pseudomonic acid A.[2] This modification is believed to occur during the tailoring phase of the biosynthesis. While the precise enzymatic step leading to the formation of the C10-C11 double bond in PA-C has not been definitively elucidated, it is hypothesized to be a branch point from the main pathway leading to PA-A.

Mupirocin Biosynthesis Pathway Overview

Caption: Overview of the mupirocin biosynthesis pathway.

Regulation of Mupirocin Biosynthesis

The production of pseudomonic acids is tightly regulated by a quorum-sensing system, which allows the bacteria to coordinate gene expression in response to cell population density. This regulation is primarily controlled by the mupR and mupI genes within the mup cluster. MupI is a synthase for N-acylhomoserine lactones (AHLs), which are signaling molecules. At a high cell density, the accumulated AHLs bind to the transcriptional activator MupR, which in turn activates the expression of the mupirocin biosynthetic genes.

Caption: Quorum-sensing regulation of mupirocin biosynthesis.

Experimental Protocols

Fermentation of Pseudomonas fluorescens for Pseudomonic Acid Production

This protocol is adapted from general fermentation procedures for Pseudomonas fluorescens NCIMB 10586.

1.1. Media Preparation:

-

Seed Medium: (per liter) 10 g glucose, 10 g yeast extract, 10 g casein hydrolysate, 5 g NaCl, 1 g K2HPO4. Adjust pH to 7.0.

-

Production Medium: (per liter) 50 g glucose, 20 g soybean meal, 5 g yeast extract, 2 g KH2PO4, 1 g MgSO4·7H2O. Adjust pH to 6.8.

1.2. Inoculum Preparation:

-

Inoculate a single colony of P. fluorescens NCIMB 10586 into 50 mL of seed medium in a 250 mL flask.

-

Incubate at 28°C with shaking at 200 rpm for 24-48 hours.

1.3. Production Fermentation:

-

Inoculate 1 L of production medium in a 2 L fermenter with 5% (v/v) of the seed culture.

-

Maintain the temperature at 28°C and agitation at 400-600 rpm.

-

Aerate at a rate of 1 vvm (volume of air per volume of medium per minute).

-

Monitor and maintain the pH at 6.8 by automated addition of 2M NaOH or 2M H2SO4.

-

Continue fermentation for 96-120 hours.

Isolation and Purification of Pseudomonic Acid C

This protocol is a generalized procedure for the extraction of pseudomonic acids, which can be further purified to isolate PA-C.

2.1. Extraction:

-

At the end of the fermentation, adjust the pH of the culture broth to 4.0 with 2M HCl.

-

Centrifuge the broth at 8,000 x g for 20 minutes to separate the biomass.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure to obtain a crude extract.

2.2. Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform column chromatography on silica gel.

-

Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing pseudomonic acids.

-

Pool the fractions containing the desired compounds and evaporate the solvent.

-

Further purification to separate the pseudomonic acid isomers can be achieved using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

Quantification of Pseudomonic Acid C by HPLC

3.1. Sample Preparation:

-

Dissolve a known weight of the purified extract in methanol to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

3.2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Example gradient: 0-5 min, 30% A; 5-20 min, 30-80% A; 20-25 min, 80% A; 25-30 min, 30% A.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 222 nm.

-

Injection Volume: 10 µL.

3.3. Quantification:

-

Prepare a standard curve using a purified standard of pseudomonic acid C.

-

Integrate the peak area corresponding to PA-C in the sample chromatogram.

-

Calculate the concentration of PA-C in the sample by comparing its peak area to the standard curve.

Experimental Workflows

Workflow for Production and Analysis of Pseudomonic Acid C

Caption: General experimental workflow for PA-C production and analysis.

Biological Activity

Pseudomonic acid C, like other pseudomonic acids, exhibits antibacterial activity by inhibiting bacterial isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis. While its activity is generally reported to be weaker than that of pseudomonic acid A, its increased chemical stability due to the absence of the reactive epoxide ring makes it an interesting candidate for further investigation and potential derivatization in drug development programs.[1] The primary targets for its antibacterial action are Gram-positive bacteria, including strains of Staphylococcus aureus.

Conclusion

Pseudomonic acid C represents a noteworthy, albeit minor, metabolite from the antibiotic powerhouse Pseudomonas fluorescens. Its unique structural feature, a C10-C11 double bond, imparts greater chemical stability compared to its more abundant counterpart, pseudomonic acid A. While challenges remain in achieving high production yields, the detailed understanding of its biosynthesis and the availability of robust experimental protocols for its isolation and analysis provide a solid foundation for future research. Further exploration of the biosynthetic pathway may unlock strategies for enhancing its production, and its stable chemical scaffold offers a promising starting point for the development of novel antibacterial agents. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of natural product discovery and antibiotic development.

References

- 1. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the C10-C11 Double Bond in Pseudomonic Acid C's Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acids, a class of antibiotics produced by the bacterium Pseudomonas fluorescens, are potent inhibitors of bacterial protein synthesis. The most well-known member of this family is Pseudomonic acid A, also known as mupirocin, which is used clinically to treat topical bacterial infections. These compounds exert their antibacterial effect by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2][3][4] This specific mode of action, which differs from many other classes of antibiotics, makes pseudomonic acids a valuable tool in combating bacterial resistance.[5]

This technical guide focuses on a specific structural feature within the pseudomonic acid family: the C10-C11 moiety. While the major component, Pseudomonic acid A, possesses an epoxide ring at this position, a minor natural analog, Pseudomonic acid C, features a double bond.[1] This seemingly subtle difference has a significant impact on the molecule's biological activity. Understanding the role of this double bond is crucial for the rational design of novel and more potent IleRS inhibitors.

The Structural Difference: A Double Bond versus an Epoxide

The core structure of pseudomonic acids consists of a unique nine-carbon fatty acid, nonanoic acid, ester-linked to a C17 polyketide, monic acid. The key difference between Pseudomonic acid A and Pseudomonic acid C lies in the C10-C11 position of the monic acid backbone.

-

Pseudomonic Acid A (Mupirocin): Contains an epoxide ring at the C10-C11 position.

-

Pseudomonic Acid C: Possesses a double bond between C10 and C11.[1]

This structural alteration from a three-membered epoxide ring to a planar double bond influences the overall conformation and electronic properties of the molecule, which in turn affects its interaction with the target enzyme, IleRS.

Impact on Biological Activity: Quantitative Analysis

The presence of the C10-C11 double bond in Pseudomonic acid C leads to a discernible reduction in its antibacterial and enzyme inhibitory activity compared to Pseudomonic acid A.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy of pseudomonic acid analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Comparative studies have shown that Pseudomonic acid C is less potent than Pseudomonic acid A.

| Compound | Organism | MIC (µg/mL) | Fold Difference vs. PA-A | Reference |

| Pseudomonic Acid A | Staphylococcus aureus (representative strains) | ≤ 0.5 | - | [1] |

| Pseudomonic Acid C | Staphylococcus aureus (representative strains) | Generally 2- to 4-fold higher than PA-A | 2-4x less active | [1] |

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Pseudomonic Acid A and C against Staphylococcus aureus.

Enzyme Inhibition (IC50/Ki)

Signaling Pathway and Mechanism of Action

The primary mechanism of action for all pseudomonic acids is the inhibition of isoleucyl-tRNA synthetase (IleRS). This enzyme catalyzes the crucial first step in protein synthesis: the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).

Figure 1: Signaling pathway of protein synthesis and its inhibition by Pseudomonic acid C.

Pseudomonic acids act as competitive inhibitors with respect to isoleucine and ATP, binding to the active site of IleRS and preventing the formation of the isoleucyl-adenylate intermediate.[6][7] This leads to a depletion of charged isoleucyl-tRNA, stalling protein synthesis and ultimately inhibiting bacterial growth.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard broth microdilution method for determining the MIC of pseudomonic acid analogs.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Pseudomonic acid A and C stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of Antibiotics:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the antibiotic stock solution to the first well of a row and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Figure 2: Experimental workflow for MIC determination.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol describes a common method to measure the inhibition of IleRS activity, often through a pyrophosphate exchange assay.[8][9]

Materials:

-

Purified bacterial IleRS enzyme

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

L-Isoleucine

-

ATP

-

[³²P]Pyrophosphate ([³²P]PPi)

-

Pseudomonic acid A and C stock solutions

-

Activated charcoal

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, L-isoleucine, ATP, and the desired concentration of the inhibitor (Pseudomonic acid A or C).

-

Include a control reaction without any inhibitor.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding the purified IleRS enzyme to the mixture.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10 minutes).

-

-

Quenching the Reaction:

-

Stop the reaction by adding a solution of activated charcoal in an acidic buffer (e.g., perchloric acid and pyrophosphate). The charcoal binds the unreacted [³²P]PPi.

-

-

Separation:

-

Centrifuge the tubes to pellet the charcoal.

-

The supernatant will contain the [³²P]ATP formed during the exchange reaction.

-

-

Quantification:

-

Take an aliquot of the supernatant and add it to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³²P]ATP formed is proportional to the enzyme activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

The Role of the Double Bond in Enzyme Binding: A Logical Model

While a crystal structure of Pseudomonic acid C bound to IleRS is not currently available, we can infer the role of the C10-C11 double bond based on the known interactions of Pseudomonic acid A and the principles of molecular interactions.

The epoxide in Pseudomonic acid A is a key feature for its potent activity. This strained three-membered ring can participate in specific hydrogen bonding and van der Waals interactions with residues in the active site of IleRS. The oxygen atom of the epoxide can act as a hydrogen bond acceptor, and the overall shape of the epoxide contributes to a snug fit within a hydrophobic pocket.

In contrast, the C10-C11 double bond in Pseudomonic acid C imposes a planar geometry on this part of the molecule. This planarity likely disrupts the optimal three-dimensional conformation required for tight binding to the IleRS active site. The loss of the epoxide oxygen also eliminates a potential hydrogen bond acceptor. This less favorable interaction is the likely reason for the reduced inhibitory activity of Pseudomonic acid C.

Figure 3: Logical relationship between structure and activity.

Conclusion

The presence of a double bond at the C10-C11 position in Pseudomonic acid C, in place of the epoxide found in Pseudomonic acid A, results in a two- to four-fold reduction in its antibacterial activity. This decrease in potency is attributed to a less optimal interaction with the active site of its target enzyme, isoleucyl-tRNA synthetase. The planar geometry imposed by the double bond likely disrupts the ideal three-dimensional fit and eliminates a key hydrogen bonding interaction that the epoxide moiety provides.

This structure-activity relationship highlights the critical role of the C10-C11 epoxide for the high potency of Pseudomonic acid A. For drug development professionals, this underscores the importance of this specific structural feature in the design of novel, potent inhibitors of bacterial isoleucyl-tRNA synthetase. Future synthetic efforts could focus on analogs that retain or mimic the favorable interactions of the epoxide ring to enhance antibacterial efficacy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mupirocin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

Pseudomonic Acid C: A Technical Guide to its Inhibition of Isoleucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory action of pseudomonic acid C on isoleucyl-tRNA synthetase (IleRS), a critical enzyme in bacterial protein synthesis. The document details the mechanism of inhibition, presents available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in antibacterial drug discovery and development.

Introduction

Pseudomonic acid C is a naturally occurring antibiotic belonging to the mupirocin family, produced by Pseudomonas fluorescens. These antibiotics are potent inhibitors of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for the charging of isoleucine to its cognate tRNA (tRNAIle) during protein synthesis. By targeting this crucial step, pseudomonic acids effectively halt bacterial growth. The most well-studied compound in this class is pseudomonic acid A, commercially known as mupirocin, which is used clinically for the topical treatment of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Pseudomonic acid C is a close analog of mupirocin and is also known to inhibit IleRS.[4] This guide focuses specifically on the interaction between pseudomonic acid C and its target enzyme, IleRS.

Mechanism of Inhibition

Pseudomonic acid C, like other members of its class, acts as a potent and specific inhibitor of bacterial IleRS.[4] The inhibition mechanism is competitive with respect to isoleucine.[5] It is proposed that pseudomonic acid binds to the active site of IleRS, mimicking the binding of both isoleucine and ATP, potentially as an analog of the isoleucyl-adenylate intermediate.[5] This binding prevents the formation of the isoleucyl-adenylate intermediate, the first step in the aminoacylation reaction, thereby blocking the subsequent transfer of isoleucine to tRNAIle.[5]

The inhibition by pseudomonic acids often exhibits a slow-tight binding mechanism.[6] This involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slower isomerization to a more stable, tightly bound complex.[6] This two-step binding process contributes to the potent inhibitory activity of these compounds.

Quantitative Data

Precise inhibitory constants such as Ki and IC50 values for pseudomonic acid C are not as extensively reported in the literature as those for pseudomonic acid A (mupirocin). However, comparative studies have provided insights into its relative potency.

| Compound | Target Enzyme | Organism | Inhibition Data | Reference |

| Pseudomonic Acid C | Isoleucyl-tRNA Synthetase (IleRS) | Various Bacteria | Generally two- to fourfold less active than pseudomonic acid A (mupirocin). | [4] |

| Pseudomonic Acid A (Mupirocin) | Isoleucyl-tRNA Synthetase (IleRS) | Escherichia coli B | Ki = 2.5 nM (overall aminoacylation) | [5] |

| Escherichia coli B | Ki = 6 nM (pyrophosphate exchange) | [5] | ||

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Ki* (tight binding) = 50 pM | [6] |

| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Pseudomonic Acid A (Mupirocin) | Staphylococcus aureus (clinical isolates) | ≤ 0.5 µg/mL | [2] |

| Staphylococcus aureus (200 isolates) | 0.015 to 0.06 mg/L | [1] |

Note: The detailed experimental protocols provided in Section 5 can be utilized to determine the specific Ki and IC50 values for pseudomonic acid C against various bacterial IleRS enzymes.

Signaling Pathway and Logical Relationships

The inhibition of IleRS by pseudomonic acid C has significant downstream effects on bacterial physiology, primarily through the induction of the stringent response . This is a global regulatory mechanism that allows bacteria to survive under nutrient-limiting conditions.

When IleRS is inhibited, the pool of uncharged tRNAIle increases. This accumulation of uncharged tRNA in the ribosomal A-site activates the enzyme RelA, which then synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[7][8][9][10] These molecules act as global regulators, redirecting cellular resources from growth and proliferation towards amino acid biosynthesis and stress survival.

Caption: Inhibition of IleRS by Pseudomonic Acid C triggers the bacterial stringent response.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of IleRS by pseudomonic acid C.

Enzyme Kinetics: ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the isoleucine-dependent exchange of 32P-labeled pyrophosphate into ATP.

Objective: To determine the kinetic parameters (Km for isoleucine and ATP) and the inhibition constant (Ki) of pseudomonic acid C.

Materials:

-

Purified bacterial Isoleucyl-tRNA Synthetase (IleRS)

-

L-Isoleucine

-

ATP

-

[32P]Pyrophosphate (PPi)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Activated charcoal

-

Perchloric acid

-

Sodium pyrophosphate (unlabeled)

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

Pseudomonic acid C

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, BSA, ATP, L-isoleucine, and [32P]PPi. Prepare separate sets of tubes with varying concentrations of L-isoleucine and a fixed concentration of ATP, and vice versa, to determine the Km for each substrate. For inhibition studies, prepare sets of tubes with varying concentrations of L-isoleucine at several fixed concentrations of pseudomonic acid C.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of purified IleRS to the reaction mixtures. Incubate at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by adding cold perchloric acid containing activated charcoal and unlabeled sodium pyrophosphate. The charcoal will bind the newly formed [32P]ATP.

-

Washing: Pellet the charcoal by centrifugation and wash it multiple times with cold water or a suitable buffer to remove unincorporated [32P]PPi.

-

Scintillation Counting: Resuspend the charcoal pellet in water, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the reaction velocity (cpm of [32P]ATP formed per unit time) against the substrate concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Vmax and Km. For inhibition studies, use appropriate models (e.g., competitive inhibition) to determine the Ki of pseudomonic acid C.

Caption: Workflow for the ATP-Pyrophosphate Exchange Assay.

tRNA Aminoacylation Assay

This assay measures the overall reaction catalyzed by IleRS: the attachment of radiolabeled isoleucine to its cognate tRNA.

Objective: To determine the IC50 of pseudomonic acid C for the overall aminoacylation reaction.

Materials:

-

Purified bacterial Isoleucyl-tRNA Synthetase (IleRS)

-

[14C] or [3H]-L-Isoleucine

-

Total tRNA or purified tRNAIle

-

ATP

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Ethanol

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

Pseudomonic acid C

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, BSA, ATP, and [14C] or [3H]-L-Isoleucine. Prepare a set of tubes with increasing concentrations of pseudomonic acid C.

-

Enzyme and tRNA Addition: Add purified IleRS and tRNA to the reaction mixtures. Incubate at 37°C.

-

Reaction Quenching and Precipitation: At various time points, take aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the charged tRNA and stop the reaction.

-

Washing: Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.

-

Drying and Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of radiolabeled isoleucine incorporated into tRNA over time for each inhibitor concentration. Determine the initial reaction velocities. Plot the percentage of inhibition against the logarithm of the pseudomonic acid C concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for the tRNA Aminoacylation Assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of pseudomonic acid C against various bacterial strains.

Materials:

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

-

Pseudomonic acid C

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Grow the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of Inhibitor: Prepare a serial two-fold dilution of pseudomonic acid C in the growth medium directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitor. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of pseudomonic acid C in which there is no visible bacterial growth. This can also be determined by measuring the optical density (OD) at 600 nm using a plate reader.

-

Data Recording: Record the MIC value for each bacterial strain tested.

Conclusion

Pseudomonic acid C is a potent inhibitor of bacterial isoleucyl-tRNA synthetase, a validated target for antibacterial agents. Although less characterized than its analog mupirocin, its mechanism of action is understood to be similar, involving competitive inhibition of IleRS and subsequent triggering of the stringent response. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of pseudomonic acid C's inhibitory activity, including the determination of its kinetic parameters and antibacterial efficacy. Further research into pseudomonic acid C and other analogs in this class may lead to the development of novel antibacterial therapies with improved properties.

References

- 1. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Interaction of pseudomonic acid A with Escherichia coli B isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the bacterial stringent response to combat human pathogens [frontiersin.org]

- 9. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Pseudomonic Acid C using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Pseudomonic acid C using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to enable the unambiguous assignment of its chemical structure, a critical step in natural product research and drug development.

Pseudomonic acid C, a minor metabolite from Pseudomonas fluorescens, is structurally related to the clinically important antibiotic Mupirocin (Pseudomonic acid A). Unlike Pseudomonic acid A, Pseudomonic acid C lacks an epoxide ring and instead possesses a double bond between carbons C-10 and C-11. Its molecular formula is C₂₆H₄₄O₈, and its IUPAC name is 9-[[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]nonanoic acid. The definitive structural elucidation was reported by Clayton et al. in the Journal of the Chemical Society, Perkin Transactions 1 in 1982.[1]

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Pseudomonic acid C.

Disclaimer: The definitive, experimentally obtained NMR data for Pseudomonic acid C can be found in J. Chem. Soc., Perkin Trans. 1, 1982, 2827-2833. The data presented here is a representative dataset compiled from typical chemical shift values for analogous functional groups in related natural products to illustrate the expected spectral features.

Table 1: ¹H NMR Chemical Shift Data for Pseudomonic Acid C (Representative)

| Position | Representative δH (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 5.68 | s | - |

| 4 | 2.45 | m | - |

| 5 | 4.05 | m | - |

| 6 | 3.65 | dd | 8.5, 3.0 |

| 7 | 3.40 | t | 8.5 |

| 8 | 1.80 | m | - |

| 10 | 5.55 | dd | 15.5, 7.0 |

| 11 | 5.75 | dt | 15.5, 6.5 |

| 12 | 2.15 | m | - |

| 13 | 3.70 | m | - |

| 14 | 1.65 | m | - |

| 15 | 0.90 | d | 6.5 |

| 16 | 2.10 | s | - |

| 17 | 0.95 | d | 7.0 |

| 2' | 2.25 | t | 7.5 |

| 3' | 1.60 | m | - |

| 4' | 1.30 | m | - |

| 5' | 1.30 | m | - |

| 6' | 1.30 | m | - |

| 7' | 1.30 | m | - |

| 8' | 1.60 | m | - |

| 9' | 4.05 | t | 6.5 |

Table 2: ¹³C NMR Chemical Shift Data for Pseudomonic Acid C (Representative)

| Position | Representative δC (ppm) |

| 1 | 168.0 |

| 2 | 118.5 |

| 3 | 158.0 |

| 4 | 40.0 |

| 5 | 78.0 |

| 6 | 76.5 |

| 7 | 74.0 |

| 8 | 42.0 |

| 9 | 80.0 |

| 10 | 128.0 |

| 11 | 135.0 |

| 12 | 35.0 |

| 13 | 68.0 |

| 14 | 45.0 |

| 15 | 20.0 |

| 16 | 12.0 |

| 17 | 18.0 |

| 1' | 174.5 |

| 2' | 34.0 |

| 3' | 25.0 |

| 4' | 29.0 |

| 5' | 29.0 |

| 6' | 29.0 |

| 7' | 25.5 |

| 8' | 28.5 |

| 9' | 64.5 |

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of Pseudomonic acid C.

2.1 Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified Pseudomonic acid C and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping solvent signals with key analyte resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Degassing (Optional but Recommended): For long-term experiments or NOESY, degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes to remove dissolved oxygen, which can interfere with NMR measurements.

2.2 1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

2.3 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

Pulse Program: Standard COSY90 or DQF-COSY.

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

Pulse Program: Standard HSQC with sensitivity enhancement.

-

¹H Spectral Width (F2): 12-16 ppm.

-

¹³C Spectral Width (F1): 180-220 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

-

Pulse Program: Standard HMBC.

-

¹H Spectral Width (F2): 12-16 ppm.

-

¹³C Spectral Width (F1): 200-240 ppm.

-

Long-Range Coupling Delay: Optimized for J = 8-10 Hz.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-64.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on stereochemistry.

-

Pulse Program: Standard NOESY.

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Mixing Time: 500-800 ms.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of Pseudomonic acid C.

References

Application Note: Mass Spectrometry Analysis of Pseudomonic Acid C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonic acid C is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. It is structurally related to mupirocin (pseudomonic acid A), a clinically significant topical antibiotic. As a related substance and potential impurity in mupirocin preparations, the accurate detection and quantification of Pseudomonic acid C are critical for quality control in drug development and manufacturing. This application note provides a detailed protocol for the analysis of Pseudomonic acid C using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results by minimizing matrix effects and concentrating the analyte of interest.

Materials:

-

Pseudomonic acid C reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

Protocol for Standard Solutions:

-

Prepare a stock solution of Pseudomonic acid C (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to create a series of calibration standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Protocol for Extraction from a Sample Matrix (e.g., Ointment Base):

-

Accurately weigh a portion of the sample matrix containing the suspected Pseudomonic acid C.

-

Add a defined volume of methanol to the sample.

-

Vortex the mixture vigorously for 5 minutes to dissolve the Pseudomonic acid C.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details the instrumental parameters for the separation and detection of Pseudomonic acid C. The following method is a robust starting point and may require further optimization based on the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 for qualitative analysis |

Data Presentation

Mass Spectral Data

The molecular formula for Pseudomonic acid C is C₂₆H₄₄O₈, with a monoisotopic mass of 484.3036 Da.[1][2] In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected. The following table summarizes the expected m/z values for precursor and potential product ions, which are crucial for developing a selective MRM method.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Predicted Product Ions (m/z) | Collision Energy (eV) (Starting Point) |

| Pseudomonic acid C | 484.3 | 141.1 (Side chain fragment), 299.2 (Loss of side chain and water) | 15, 25 |

Note: The fragmentation of Pseudomonic acid C would likely involve cleavage of the ester linkage and losses from the polyketide core. The predicted product ions are based on common fragmentation patterns of similar molecules.[3][4] Optimal collision energies should be determined empirically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of Pseudomonic acid C.

Caption: Workflow for Pseudomonic acid C analysis.

This application note provides a comprehensive framework for the mass spectrometric analysis of Pseudomonic acid C. The provided protocols for sample preparation and LC-MS are based on established methods for related compounds and serve as a strong foundation for method development and validation in a research or quality control setting.

References

Application Notes and Protocols for the Extraction of Pseudomonic Acid C from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C is a minor component of the antibiotic complex produced by the bacterium Pseudomonas fluorescens, with Pseudomonic acid A (Mupirocin) being the primary product.[1] While present in smaller quantities, the isolation and study of Pseudomonic acid C are of interest for understanding the biosynthesis of pseudomonic acids and for the development of new antibiotic derivatives. This document provides a detailed protocol for the extraction and purification of Pseudomonic acid C from a Pseudomonas fluorescens culture, based on established methodologies.

I. Fermentation of Pseudomonas fluorescens

The production of the pseudomonic acid complex is achieved through submerged fermentation of a suitable strain of Pseudomonas fluorescens, such as NCIB 10586.[2] The fermentation process is critical for the overall yield of pseudomonic acids.

Protocol: Fermentation

-

Media Preparation: Prepare a suitable culture medium containing sources of assimilable carbon and nitrogen, and inorganic salts. A typical medium may include glucose, glycerin, soybean oil as carbon sources, and corn steep liquor as a nitrogen source.[3] The medium can be supplemented with sodium chloride, leucine, and calcium carbonate.[3]

-

Inoculation and Culture Conditions: Inoculate the sterilized fermentation medium with a seed culture of Pseudomonas fluorescens. The fermentation is carried out under aerobic conditions. Key parameters to control are:

-

Fermentation Duration: The fermentation is typically run for a period of 60-70 hours.[4]

-

Monitoring: The concentration of pseudomonic acids in the culture broth can be monitored using High-Performance Liquid Chromatography (HPLC).[5]

II. Extraction of the Pseudomonic Acid Complex

The first step in isolating Pseudomonic acid C is the extraction of the total pseudomonic acid complex from the fermentation broth. This is a multi-step liquid-liquid extraction process.

Protocol: Extraction

-

Clarification of Culture Broth: Remove the bacterial cells from the culture medium by filtration or centrifugation to obtain a clear liquor.[2]

-

Acidification: Adjust the pH of the clarified liquor to approximately 4.5 using an acid such as 50% hydrochloric acid.[2]

-

Solvent Extraction: Extract the acidified liquor with a water-immiscible organic solvent. Common solvents used include Methyl Isobutyl Ketone (MIBK), ethyl acetate, or methylene chloride.[2][5] The ratio of solvent to liquor can vary, for example, a 1:5 ratio of MIBK to liquor has been reported.[2]

-

Phase Separation: Separate the organic and aqueous phases, which can be facilitated by centrifugation.[2]

-

Back Extraction into Aqueous Base: Extract the pseudomonic acids from the organic solvent into an aqueous basic solution, such as a 2% w/v sodium bicarbonate solution.[2]

-

Re-acidification and Re-extraction: Acidify the aqueous extract back to pH 4.5 and re-extract the pseudomonic acids into an organic solvent like MIBK.[2]

-

Concentration: Evaporate the organic solvent under vacuum to obtain the crude pseudomonic acid complex as a residue.[5]

III. Purification of Pseudomonic Acid C

Pseudomonic acid C is separated from the other pseudomonic acids in the crude extract by column chromatography.

Protocol: Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel.

-

Sample Loading: Dissolve the crude pseudomonic acid complex in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a suitable mobile phase. A common mobile phase for separating pseudomonic acids is a mixture of chloroform and methanol.[5] The polarity of the mobile phase is gradually increased to separate the different components.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique such as HPLC or Thin Layer Chromatography (TLC) to identify the fractions containing Pseudomonic acid C.[5] Based on reported HPLC data, Pseudomonic acid C has a longer retention time than Pseudomonic acids A and B under certain conditions.[5]

-

Isolation: Combine the fractions containing pure Pseudomonic acid C and evaporate the solvent to obtain the purified compound.

IV. Quantitative Data

The following tables summarize quantitative data reported in various sources for the extraction and analysis of pseudomonic acids.

Table 1: Example of Extraction Yields

| Step | Initial Volume/Mass | Final Volume/Mass | Compound | Purity | Reference |

| Culture Medium | 1500 L | 408 g | Pseudomonic Acid (total) | - | [2] |

| Clarified Liquor | 1285 L | 372 g | Pseudomonic Acid (total) | - | [2] |

| MIBK Extract | 300 L | 226 g | Pseudomonic Acid (total) | - | [2] |

| Final Crystalline Product | - | 125 g | Pseudomonic Acid A | 92-93% | [2] |

Table 2: HPLC Retention Times for Pseudomonic Acids

| Compound | Retention Time (minutes) | HPLC Conditions | Reference |

| Pseudomonic Acid A | 8.34 | Nucleosil C18 column, acetonitrile/0.1 M NaH2PO4 (pH 4.2) (35:65), 1.0 ml/min | [5] |

| Pseudomonic Acid B | 6.83 | Nucleosil C18 column, acetonitrile/0.1 M NaH2PO4 (pH 4.2) (35:65), 1.0 ml/min | [5] |

| Pseudomonic Acid C | 16.8 | Nucleosil C18 column, acetonitrile/0.1 M NaH2PO4 (pH 4.2) (35:65), 1.0 ml/min | [5] |

| Pseudomonic Acid A | 8.5 | Nucleosil C8 column, acetonitrile/0.1 M NH4H2PO4 (pH 5.0) (35:65), 1.2 ml/min | [6] |

| Pseudomonic Acid B | 6.0 | Nucleosil C8 column, acetonitrile/0.1 M NH4H2PO4 (pH 5.0) (35:65), 1.2 ml/min | [6] |

| Pseudomonic Acid C | 22.5 | Nucleosil C8 column, acetonitrile/0.1 M NH4H2PO4 (pH 5.0) (35:65), 1.2 ml/min | [6] |

V. Visualizations

Experimental Workflow for Pseudomonic Acid C Extraction

Caption: Workflow for the extraction and purification of Pseudomonic acid C.

Logical Relationships in the Extraction Process

Caption: Key factors influencing the extraction efficiency of pseudomonic acids.

References

- 1. EP1409703A2 - Metabolic controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]

- 2. CA1103264A - Purification of pseudomonic acid - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]

- 5. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

- 6. US20030100083A1 - Process for the preparation of pseudomonic acid a antibiotic by microbiological method - Google Patents [patents.google.com]

Application Notes and Protocols for the Chromatographic Use of Pseudomonic Acid C as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pseudomonic acid C as a reference standard in chromatographic assays. The protocols detailed below are intended to assist in the accurate identification and quantification of Pseudomonic acid C, a known impurity of the antibiotic Mupirocin.

Introduction

Pseudomonic acid C is a related substance and impurity of Mupirocin, an antibiotic produced by Pseudomonas fluorescens.[1][2] Its monitoring and control in Mupirocin drug substances and products are critical for ensuring the quality, safety, and efficacy of the pharmaceutical formulation. The use of a well-characterized reference standard is essential for the validation and routine application of analytical methods. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of Pseudomonic acid C.

Chromatographic Method: Isocratic HPLC-UV

This section details a reversed-phase HPLC method suitable for the separation and quantification of Pseudomonic acid C in the presence of Mupirocin and other related substances.

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions: A reliable starting point for method development or validation is provided in the table below. Method parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate (pH 6.3) (27.5:72.5, v/v)[3] |

| Flow Rate | 1.0 mL/min[4][5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C)[5] |

| Detection Wavelength | 220 nm[4] |

3. Preparation of Solutions:

-

Diluent: A mixture of the mobile phase components is recommended as the diluent.

-

Standard Stock Solution (Pseudomonic Acid C): Accurately weigh a suitable amount of Pseudomonic acid C reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a range of concentrations suitable for constructing a calibration curve (e.g., 0.5 - 20 µg/mL).

-

Sample Preparation: The preparation of the sample will depend on the matrix (e.g., bulk drug substance, ointment). For ointment formulations, an extraction step is necessary. A general procedure involves dispersing the ointment in a suitable organic solvent, followed by extraction with an aqueous buffer and subsequent filtration before injection.